molecular formula C16H14O4 B14407487 Benzyl 3-formyl-4-methoxybenzoate CAS No. 83027-07-0

Benzyl 3-formyl-4-methoxybenzoate

Cat. No.: B14407487
CAS No.: 83027-07-0
M. Wt: 270.28 g/mol
InChI Key: UPILCTRANVVWQO-UHFFFAOYSA-N
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Description

Benzyl 3-formyl-4-methoxybenzoate is an organic compound that belongs to the class of aromatic esters It features a benzene ring substituted with a formyl group at the 3-position and a methoxy group at the 4-position, along with a benzyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-formyl-4-methoxybenzoate typically involves the esterification of 3-formyl-4-methoxybenzoic acid with benzyl alcohol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification reaction, allowing for large-scale production with minimal by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group on the benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: 3-carboxy-4-methoxybenzoic acid.

    Reduction: Benzyl 3-hydroxymethyl-4-methoxybenzoate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Benzyl 3-formyl-4-methoxybenzoate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical transformations.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters and aldehydes.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl 3-formyl-4-methoxybenzoate depends on the specific chemical reactions it undergoes. For example, in oxidation reactions, the formyl group is converted to a carboxylic acid through the transfer of electrons and protons. In reduction reactions, the formyl group is reduced to an alcohol by the addition of hydrogen atoms. The methoxy group can influence the reactivity of the benzene ring by donating electron density through resonance and inductive effects.

Comparison with Similar Compounds

    Benzyl benzoate: Lacks the formyl and methoxy groups, making it less reactive in certain chemical transformations.

    3-formyl-4-methoxybenzoic acid: Similar structure but lacks the benzyl ester group, affecting its solubility and reactivity.

    4-methoxybenzaldehyde: Contains the methoxy and formyl groups but lacks the ester functionality, limiting its applications in esterification reactions.

Uniqueness: Benzyl 3-formyl-4-methoxybenzoate is unique due to the presence of both the formyl and methoxy groups on the benzene ring, along with the benzyl ester functionality. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and research.

Properties

CAS No.

83027-07-0

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

benzyl 3-formyl-4-methoxybenzoate

InChI

InChI=1S/C16H14O4/c1-19-15-8-7-13(9-14(15)10-17)16(18)20-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3

InChI Key

UPILCTRANVVWQO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OCC2=CC=CC=C2)C=O

Origin of Product

United States

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